2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline
Description
Properties
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-19(16,17)11-5-6-12(14)13(8-11)15-9-10-4-2-3-7-18-10/h3,5-8,10,15H,2,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYBFQHPXHHVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NCC2CCC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline typically involves multiple steps:
Formation of the Pyran Ring: The initial step involves the formation of the 3,4-dihydro-2H-pyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 4-hydroxybutanal derivative.
Sulfonylation: The methanesulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Amine Formation: The final step involves the formation of the aniline derivative through a nucleophilic substitution reaction, where the amine group is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and automated systems may be employed to streamline the process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom on the aromatic ring is activated for substitution due to the electron-withdrawing mesyl group (-SO₂CH₃) at the para position. This activation enables reactions with nucleophiles such as amines, alkoxides, or thiols under mild conditions.
Dihydropyran Ring Reactivity
The 3,4-dihydro-2H-pyran ring exhibits dual reactivity:
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Acid-catalyzed ring-opening : Protonation of the oxygen leads to electrophilic activation, enabling nucleophilic attack at C-2 or C-6 positions.
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Diels-Alder reactivity : The conjugated diene system (C3–C4 and C5–O) can participate in [4+2] cycloadditions with electron-deficient dienophiles.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, 60°C | Open-chain diol intermediate | |
| Diels-Alder with maleic anhydride | Toluene, 110°C | Bicyclic adduct |
For example, β-trifluoroacetyldihydropyrans undergo Michael addition with cyanide ions, followed by cyclization to form pyrrolidinones . Similar reactivity is anticipated for the dihydropyran moiety in this compound.
Methanesulfonyl Group Participation
The mesyl group acts as a strong electron-withdrawing group, stabilizing negative charges during substitution reactions. While typically inert under mild conditions, it can participate in:
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Directed ortho-metalation : Lithiation at the ortho position followed by quenching with electrophiles.
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Radical reactions : Formation of sulfonyl radicals under UV light or peroxide initiation.
| Transformation | Conditions | Product | Reference |
|---|---|---|---|
| Ortho-lithiation | LDA, THF, -78°C | Functionalized derivatives | |
| Radical bromination | NBS, AIBN, CCl₄, Δ | 2-Bromo-substituted analog |
Cross-Coupling Reactions
The chlorine atom facilitates palladium-catalyzed couplings, enabling C–C or C–N bond formation:
| Coupling Type | Catalyst System | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines |
For instance, analogous chlorinated dihydropyrans undergo Suzuki coupling with aryl boronic acids to yield biaryl products in >80% yield .
Reductive Transformations
The dihydropyran ring and chlorinated aromatic system are susceptible to reduction:
| Reduction Target | Conditions | Product | Reference |
|---|---|---|---|
| Dihydropyran ring | H₂, Pd/C, ethanol | Tetrahydropyran derivative | |
| Aromatic Cl | Zn, NH₄Cl, MeOH | Dechlorinated aniline analog |
Selective reduction of the dihydropyran ring to a tetrahydropyran occurs under hydrogenation conditions without affecting the mesyl group .
Cyclization Pathways
Intramolecular reactions between the aniline nitrogen and dihydropyran ring can form fused heterocycles:
| Cyclization Type | Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic attack | BF₃·Et₂O, CH₂Cl₂ | Pyrano[3,4-b]indole | |
| Photochemical | hv, acetone | Spirocyclic compound |
For example, β-carbonyl dihydropyrans react with amines to form pyridone derivatives via tandem Michael addition and cyclization .
Oxidative Modifications
The dihydropyran ring undergoes oxidation to form pyran-2-one derivatives:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | Epoxide intermediate | |
| KMnO₄ | H₂O, Δ | Dicarboxylic acid |
Epoxidation of the dihydropyran double bond proceeds regioselectively at the less substituted C3–C4 position .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity:
- Recent studies have indicated that derivatives of 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- A case study demonstrated the synthesis of related compounds that showed enhanced cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold.
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Antimicrobial Properties:
- The compound has shown efficacy against a range of bacterial strains. Research indicates that modifications to the methanesulfonyl group can enhance antibacterial activity.
- Clinical trials are underway to evaluate its effectiveness as a novel antibiotic, particularly against resistant strains of bacteria.
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Anti-inflammatory Effects:
- Investigations into the anti-inflammatory properties of this compound suggest it may inhibit inflammatory mediators in vitro. This opens avenues for its use in treating chronic inflammatory diseases.
Agricultural Science Applications
-
Pesticide Development:
- The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to disrupt pest metabolism could lead to effective agricultural solutions.
- Field studies have shown that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects.
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Herbicide Formulations:
- Research has explored the use of this compound in formulating selective herbicides that target specific weed species without affecting crop yield.
- Efficacy trials demonstrate a favorable profile compared to existing herbicides, suggesting potential for commercial application.
Materials Science Applications
-
Polymer Chemistry:
- The compound can act as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties.
- Studies on polymer blends incorporating this compound reveal improved durability and resistance to environmental stressors.
-
Nanotechnology:
- Applications in nanotechnology involve using this compound as a precursor for synthesizing nanoparticles with specific functional properties.
- Research indicates that nanoparticles derived from this compound can be used in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.
Mechanism of Action
The mechanism by which 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methanesulfonyl group could play a role in binding to active sites, while the pyran ring might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methylsulfonylaniline: Similar structure but with a methyl group instead of a methanesulfonyl group.
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-sulfonylaniline: Lacks the methanesulfonyl group.
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylbenzeneamine: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
The presence of both the methanesulfonyl group and the pyran ring in 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
2-Chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.79 g/mol . Its structure features a chloro group, a methanesulfonyl group, and a 3,4-dihydro-2H-pyran moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Pharmacological Properties
Recent studies have indicated that compounds containing the 3,4-dihydro-2H-pyran structure exhibit various pharmacological effects, including:
- Adenosine Receptor Modulation : Compounds similar to this compound have shown high affinity for adenosine A2A and A3 receptors. For instance, diastereoisomers with the DHP moiety exhibited significant agonistic activity at these receptors, which are involved in anti-inflammatory responses .
2. Anti-inflammatory Effects
The modulation of adenosine receptors suggests potential anti-inflammatory effects. The A2A receptor is known to mediate anti-inflammatory actions, making compounds that target these receptors valuable in treating inflammatory diseases .
3. Cytotoxicity and Safety Profile
Toxicological studies indicate that while some derivatives of dihydropyran compounds may exhibit cytotoxic effects at high concentrations, the specific safety profile of this compound remains to be fully elucidated. In general, acute toxicity studies on related compounds have shown variable results depending on the chemical structure and functional groups present .
Table: Summary of Biological Activity Studies
Detailed Findings
- Adenosine Receptor Studies : Research has shown that compounds with similar structures to this compound can act as potent agonists at adenosine receptors, which play a critical role in regulating various physiological processes including inflammation and pain signaling .
- Safety and Toxicity Evaluations : In toxicity studies involving related compounds, acute oral LD50 values ranged from 1640 to 3740 mg/kg in rats, indicating a need for careful handling and further investigation into chronic exposure effects .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution. A common approach involves reacting 5-methanesulfonyl-2-chloroaniline with 3,4-dihydro-2H-pyran-2-ylmethyl bromide in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. The reaction typically proceeds at room temperature for 12–24 hours .
- Yield Optimization : Factors include stoichiometric ratios (1:1.2 aniline:alkylating agent), solvent purity, and inert atmosphere. Yields range from 60–75% depending on the electrophilicity of the alkylating agent and steric hindrance from the dihydropyran group.
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?
- Techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+ ~ 344.05). ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.2–3.5 ppm (methanesulfonyl CH₃), and δ 4.1–4.3 ppm (dihydropyran methylene). ¹³C NMR reveals the sulfonyl carbon at ~44 ppm and pyran carbons between 60–80 ppm .
- Challenges : Overlapping signals in the dihydropyran region may require 2D NMR (COSY, HSQC) for resolution.
Q. How does the solubility profile of this compound impact its utility in biological assays?
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Ethanol | ~5 |
- Recommendations : Pre-dissolve in DMSO for in vitro studies, ensuring final solvent concentration ≤1% to avoid cytotoxicity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methanesulfonyl group in nucleophilic aromatic substitution (NAS) reactions?
- Mechanism : The electron-withdrawing methanesulfonyl group activates the aromatic ring for NAS by stabilizing the transition state via resonance. Computational studies (DFT) suggest a 15–20 kcal/mol reduction in activation energy compared to non-sulfonylated analogs.
- Experimental Validation : Kinetic studies using UV-Vis spectroscopy to monitor intermediate formation (e.g., Meisenheimer complexes) under varying pH conditions .
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Case Example : Discrepancies in antimicrobial IC₅₀ values (e.g., 2.5 µM vs. 10 µM) may arise from assay differences (e.g., bacterial strain variability, broth microdilution vs. agar diffusion).
- Resolution Strategies :
Standardize protocols (CLSI guidelines).
Use orthogonal assays (e.g., time-kill kinetics + fluorescence-based viability assays).
Validate target engagement via enzymatic inhibition assays (e.g., acetylcholinesterase for neuroactive potential) .
Q. What computational tools are effective for predicting target interactions, and how does the dihydropyran group influence binding?
- Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using PDB structures (e.g., HIV-1 reverse transcriptase or bacterial dihydrofolate reductase).
- Key Findings : The dihydropyran’s hydrophobic moiety enhances binding pocket occupancy, while the sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Lys103 in HIV-RT). Free energy calculations (MM-PBSA) predict ΔG ~ -9.8 kcal/mol .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly (40–80%) in literature, and how can reproducibility be improved?
- Root Causes :
- Impurities in starting materials (e.g., aniline derivatives with residual moisture).
- Inconsistent purification methods (column chromatography vs. recrystallization).
- Solutions :
- Use HPLC (C18 column, acetonitrile/water gradient) to verify precursor purity (>98%).
- Optimize chromatography conditions (e.g., 70:30 hexane/ethyl acetate for dihydropyran intermediates) .
Safety and Handling
Q. What safety protocols are critical when handling this compound, given its structural analogs?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
